2-(2,5-Dimethylphenoxy)aniline
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Overview
Description
2-(2,5-Dimethylphenoxy)aniline is a chemical compound used in scientific research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenoxy)aniline consists of an amine group (NH2) attached to a benzene ring, which is further connected to a 2,5-dimethylphenoxy group .Scientific Research Applications
Eco-Friendly Synthesis Techniques
A significant application of 2-(2,5-Dimethylphenoxy)aniline derivatives is found in the environmentally benign synthesis of pharmaceutical precursors. For example, a high-yielding, eco-friendly synthesis method for a precursor to Vortioxetine, a drug used for treating major depressive disorder, was developed. This method, which is free from transition metals, offers a greener alternative for large-scale production, involving reactions that work well in deep eutectic solvents, indicating its sustainable and scalable potential in pharmaceutical manufacturing (Zisopoulou et al., 2020).
Advanced Materials for Electronics
In the realm of materials science, derivatives of 2-(2,5-Dimethylphenoxy)aniline have been utilized to create novel classes of emitting amorphous molecular materials with bipolar character. These materials, characterized by intense fluorescence emission and the ability to form stable amorphous glasses at high temperatures, serve as excellent materials for organic electroluminescent devices, emitting multicolor light including white. Such properties make them suitable for a variety of applications in electronics, highlighting their potential in developing next-generation displays and lighting solutions (Doi et al., 2003).
Catalysis and Chemical Reactions
The compound has also found applications in catalysis, particularly in the synthesis and characterization of materials and reactions. For instance, monitoring ligand substitution in metal complexes with Bodipy-tagged diimines and NHC ligands involves derivatives of 2-(2,5-Dimethylphenoxy)aniline. These studies contribute to the understanding of fluorescent properties and reaction mechanisms in catalytically active metal complexes, which are crucial for developing more efficient and selective catalytic processes (Halter et al., 2019).
Polymer Chemistry
Furthermore, the synthesis and characterization of soluble conducting polymers involving 2-(2,5-Dimethylphenoxy)aniline derivatives underscore their significance in polymer chemistry. These copolymers exhibit variations in redox characteristics and solubility, which can be tuned for specific applications in electronics and materials science, reflecting the versatility of these compounds in designing new materials with tailored properties (Huang et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, and ftsz, a key functional protein in bacterial cell division, has been recognized as a potential target .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes that inhibit bacterial cell division .
Biochemical Pathways
Related compounds have been found to interfere with the normal functioning of bacterial cell division .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIKPEMBANVXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)aniline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.